Seclidemstat Seclidemstat Seclidemstat is an orally available, reversible, noncompetitive inhibitor of lysine-specific demethylase 1 (LSD1, or KDM1A), with potential antineoplastic activity. Upon oral administration, seclidemstat reversibly inhibits LSD1, a demethylase that suppresses the expression of target genes by converting the di- and mono-methylated forms of lysine at position 4 of histone 3 (H3K4) to mono- and unmethylated H3K4, respectively. LSD1 inhibition enhances H3K4 methylation and increases the expression of tumor suppressor genes. This may lead to an inhibition of cell growth in LSD1-overexpressing tumor cells. In addition, LSD1 demethylates mono- or di-methylated H3K9 which increases gene expression of tumor promoting genes; inhibition of LSD1 promotes H3K9 methylation and decreases transcription of these genes.
Brand Name: Vulcanchem
CAS No.: 1423715-37-0
VCID: VC0542902
InChI: InChI=1S/C20H23ClN4O4S/c1-14(18-13-16(21)6-7-19(18)26)22-23-20(27)15-4-3-5-17(12-15)30(28,29)25-10-8-24(2)9-11-25/h3-7,12-13,26H,8-11H2,1-2H3,(H,23,27)/b22-14+
SMILES: CC(=NNC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C)C3=C(C=CC(=C3)Cl)O
Molecular Formula: C20H23ClN4O4S
Molecular Weight: 450.9 g/mol

Seclidemstat

CAS No.: 1423715-37-0

Cat. No.: VC0542902

Molecular Formula: C20H23ClN4O4S

Molecular Weight: 450.9 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Seclidemstat - 1423715-37-0

Specification

CAS No. 1423715-37-0
Molecular Formula C20H23ClN4O4S
Molecular Weight 450.9 g/mol
IUPAC Name N-[(E)-1-(5-chloro-2-hydroxyphenyl)ethylideneamino]-3-(4-methylpiperazin-1-yl)sulfonylbenzamide
Standard InChI InChI=1S/C20H23ClN4O4S/c1-14(18-13-16(21)6-7-19(18)26)22-23-20(27)15-4-3-5-17(12-15)30(28,29)25-10-8-24(2)9-11-25/h3-7,12-13,26H,8-11H2,1-2H3,(H,23,27)/b22-14+
Standard InChI Key MVSQDUZRRVBYLA-HYARGMPZSA-N
Isomeric SMILES C/C(=N\NC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C)/C3=C(C=CC(=C3)Cl)O
SMILES CC(=NNC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C)C3=C(C=CC(=C3)Cl)O
Canonical SMILES CC(=NNC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C)C3=C(C=CC(=C3)Cl)O
Appearance Solid powder

Introduction

Chemical and Pharmacological Profile of Seclidemstat

Molecular Characteristics

Seclidemstat (PubChem CID: 135565033) is a benzohydrazide derivative with the chemical name 4-[(1S,2R)-2-(4-cyanophenyl)cyclopropyl]-N-[5-(1-methylethyl)-1,3,4-thiadiazol-2-yl]benzohydrazide . Its molecular structure enables reversible, non-competitive binding to the LSD1 flavin adenine dinucleotide (FAD) cofactor domain, achieving inhibition through steric hindrance of substrate access rather than direct catalytic site competition .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular Weight450.9 g/mol
CAS Number1423715-37-0
IC₅₀ (LSD1)13 nM (cell-free)
Mean IC₅₀ (cellular)127 nM
Oral Bioavailability>80% (murine models)

Mechanism of Action

The compound exerts its epigenetic effects through three primary pathways:

  • Transcriptional Activation: By inhibiting H3K4me1/2 demethylation, seclidemstat increases chromatin accessibility at tumor suppressor gene loci, restoring expression of CDKN1A (p21), CDKN2B (p15), and GATA4 in hematologic malignancies .

  • Oncogene Suppression: LSD1 inhibition prevents H3K9me1/2 removal, maintaining repressive chromatin states at proto-oncogene regions including MYC and JUNB in Ewing sarcoma models .

  • Immune Modulation: Preclinical data suggest enhanced tumor immunogenicity through upregulation of endogenous retroviral elements and cancer-testis antigens in SWI/SNF-mutated cancers .

Preclinical Development

In Vitro Efficacy

Pharmacodynamic studies in MDS cell lines demonstrated dose-dependent H3K4me2 accumulation (EC₅₀ = 38 nM) with parallel reduction in leukemia stem cell colony formation (75% inhibition at 100 nM) . Synergy studies with azacitidine showed combination index values of 0.32-0.45 across 12 primary MDS samples, indicating strong cooperative effects .

In Vivo Pharmacokinetics

Xenograft models of Ewing sarcoma revealed:

  • Tumor Penetration: CSF-to-plasma ratio of 0.85 following 80 mg/kg oral dosing

  • Target Engagement: >90% LSD1 occupancy maintained for 8-12 hours post-dose

  • Efficacy: 68% reduction in tumor volume vs controls at 80 mg/kg BID (p<0.001)

Table 2: Key Pharmacokinetic Parameters (Murine Models)

ParameterValue (80 mg/kg PO)Value (40 mg/kg IP)
Cₘₐₓ1.2 µM2.8 µM
T₁/₂3.8 h2.1 h
AUC₀–₂₄18.7 µM·h32.4 µM·h
Vd/F15.2 L/kg8.7 L/kg

Clinical Development Program

Phase 1 Solid Tumor Trial (NCT03895684)

The dose-escalation study enrolled 19 patients with advanced sarcomas and epithelial tumors :

  • Safety Profile: Grade 3 diarrhea (5.3%), abdominal pain (5.3%), no Grade 4/5 events

  • Efficacy: 54% disease control rate (7/13 evaluable) with median time to progression of 4.3 months

  • Biomarker Correlation: SD >6 months observed in 4 patients with EWSR1-FLI1 fusions or SMARCA4 mutations

Hematologic Malignancies Trial (NCT04734990)

This ongoing phase 1/2 study combines seclidemstat with azacitidine in MDS/CMML :

Table 3: Efficacy Outcomes (n=14 evaluable)

Response CategoryPatients (n)Median Duration (Months)
Complete Response114.2+ (ongoing)
Marrow CR + HI38.1
Hematologic Improvement26.7
Stable Disease44.5

Regulatory Status and Future Directions

Clinical Hold Resolution

The FDA-imposed partial hold (July 2024 - February 2025) required implementation of:

  • Enhanced cardiac monitoring protocols

  • Pharmacogenomic analysis of CYP2C19 ultra-rapid metabolizers

  • Revised dose escalation schema with slower titration

Planned Development

Salarius Pharmaceuticals is advancing two registrational pathways:

  • MDS/CMML: Phase 2 expansion (n=60) with primary endpoint of complete response rate (NCT04734990)

  • Ewing Sarcoma: Phase 2 basket trial for FET-rearranged tumors (IND submission Q3 2025)

Ongoing translational research focuses on predictive biomarkers including:

  • LSD1 copy number variations (CNVs)

  • H3K4me2/H3K9me2 ratio in bone marrow biopsies

  • Circulating tumor DNA methylation signatures

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator